tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
Overview
Description
tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a solid compound that is typically stored at room temperature . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to an octahydrocyclopenta[c]pyrrol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate typically involves the reaction of octahydrocyclopenta[c]pyrrol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It serves as a model compound for investigating the interactions between carbamates and biological targets .
Medicine: It is explored for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate involves the interaction of the carbamate group with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . The octahydrocyclopenta[c]pyrrol moiety provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- tert-butyl N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate
- tert-butyl N-{octahydrocyclopenta[c]pyrrol-5-yl}carbamate
Comparison: tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate is unique due to the specific positioning of the carbamate group on the octahydrocyclopenta[c]pyrrol moiety. This positioning influences its reactivity and binding properties compared to similar compounds . The differences in the position of the carbamate group can lead to variations in the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
tert-butyl N-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJANHDPMBVRLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC1CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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